molecular formula C20H17ClFN3O B3413657 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 946257-41-6

1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B3413657
CAS RN: 946257-41-6
M. Wt: 369.8 g/mol
InChI Key: PGHBJMDCAYMYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as CFPI, is a novel compound that has shown promising results in scientific research. It is a small molecule that belongs to the class of indole derivatives and has been synthesized using various methods. CFPI has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

Pharmacokinetics

The pharmacokinetic profile of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

These properties impact its bioavailability, with factors such as first-pass metabolism potentially reducing the amount of active compound reaching systemic circulation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of the compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can affect its binding to STING and subsequent activation of the immune response .

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations, such as low solubility in aqueous solutions and limited bioavailability.

Future Directions

There are several future directions for the study of 1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole. One potential direction is to investigate its use in combination therapy for cancer treatment. This compound could be used in combination with other anticancer drugs to improve their effectiveness. Another potential direction is to study the effects of this compound on the gut microbiome. This compound has been shown to have anti-inflammatory properties, and it could potentially modulate the gut microbiome to improve gut health. Finally, more studies are needed to investigate the safety and toxicity of this compound in animal models and humans.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. This compound also has anti-inflammatory properties and can reduce inflammation in various tissues. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c1-2-6-19-23-24-20(26-19)18-11-13-7-3-4-10-17(13)25(18)12-14-15(21)8-5-9-16(14)22/h3-5,7-11H,2,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHBJMDCAYMYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 3
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 4
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 5
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 6
1-(2-chloro-6-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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